2-[(4-methylpiperidin-1-yl)methyl]quinazolin-4(1H)-one
Description
Properties
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-8-18(9-7-11)10-14-16-13-5-3-2-4-12(13)15(19)17-14/h2-5,11H,6-10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGIWCUHMKYSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperidin-1-yl)methyl]quinazolin-4(1H)-one typically involves the reaction of quinazolinone derivatives with piperidine derivatives. One common method includes the alkylation of quinazolinone with 4-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpiperidin-1-yl)methyl]quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of N-alkyl or N-acyl quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(4-methylpiperidin-1-yl)methyl]quinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the SHP2 protein, which plays a role in cell signaling pathways related to cancer progression . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The C2 substituent of quinazolin-4(1H)-one derivatives significantly impacts their physicochemical and pharmacological profiles. Below is a comparison with key analogs:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) red-shift UV absorption maxima compared to electron-donating groups (e.g., methylpiperidine).
- Solubility : Piperazine derivatives (e.g., ) exhibit higher solubility in polar solvents than methylpiperidine analogs due to amine protonation.
- Melting Points: Derivatives with nitro or halogen substituents (e.g., ) show higher melting points (160–190°C) compared to alkylamino-substituted analogs (140–150°C).
Pharmacological Activities
Antiviral Activity :
- 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one demonstrated potent anti-TMV (tobacco mosaic virus) activity with an EC50 of 100.80 mg/ml, attributed to its polar hydroxyl group enhancing target interaction .
- 2-(4-Hydroxybenzoyl)quinazolin-4(3H)-one showed moderate TMV inhibition (41.77%), suggesting steric hindrance from the benzoyl group reduces efficacy .
Antioxidant Activity :
- 2-Pentylquinazolin-4(3H)-one derivatives (e.g., compound 8 ) exhibited radical scavenging activity, with EC50 values < 50 µM in DPPH assays .
- Piperazinylmethylquinazolin-4(3H)-ones (e.g., compound 113 ) showed moderate COX-1/COX-2 inhibition (IC50 ~10–50 µM), linked to the piperazine moiety’s ability to chelate metal ions in enzyme active sites .
Anti-inflammatory and Analgesic Activity :
- 3-(Adamantan-1-yl)-2-[{4-(4-aminocyclohexyl)piperazin-1-yl}methyl]quinazolin-4(3H)-one (compound 113) reduced carrageenan-induced paw edema by 60–70% at 25 mg/kg, outperforming indomethacin in some models .
Comparison with Target Compound :
While direct data for this compound are unavailable, its structural features suggest:
- Enhanced Lipophilicity : The 4-methylpiperidine group may improve blood-brain barrier penetration compared to piperazine analogs.
- Moderate Bioactivity: Likely intermediate between polar (e.g., hydroxylbenzyl) and highly lipophilic (e.g., phenylpropylamino) derivatives.
Biological Activity
2-[(4-methylpiperidin-1-yl)methyl]quinazolin-4(1H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features a quinazolinone core, which is recognized for its diverse pharmacological effects, combined with a piperidine moiety that enhances its biological profile.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:
- HepG2 (human hepatoma)
- MDA-MB-231 (breast cancer)
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against these cell lines, with reported IC50 values indicating effective inhibition of cell proliferation. For instance, it was noted that quinazolinone derivatives often show IC50 values ranging from 0.36 to 40.90 μM against different cancer types, suggesting that structural modifications can significantly impact biological activity .
The primary mechanism through which this compound exerts its antitumor effects is through the inhibition of the SHP2 protein, a critical regulator in various signaling pathways associated with cancer progression. By inhibiting SHP2, the compound disrupts downstream signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with other quinazolinone derivatives. The following table summarizes key findings related to similar compounds:
| Compound Name | Target Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antitumor | Varies (effective) | Inhibits SHP2 |
| 4-(2-chlorobenzyl)-1-(5-fluoro...)triazolo[4,3-a]quinazolin-5(4H)-one | EGFR Inhibition | 63.00% at 10 μM | Dual inhibitor |
| Thiazole-linked quinazolinones | BACE1 Inhibition | IC50 = 3.7 μM | Effective against neurodegenerative disorders |
Synthesis and Evaluation
In a study focusing on quinazolinone-based hybrids, researchers synthesized various derivatives and evaluated their biological activities. The findings indicated that modifications at specific positions on the quinazolinone scaffold significantly influenced their potency against cancer cell lines and enzyme targets .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that bulky substituents on the acetamide moiety enhance biological activity. For example, compounds with additional halogen atoms or functional groups demonstrated improved inhibitory profiles against target enzymes such as EGFR and BACE1 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[(4-methylpiperidin-1-yl)methyl]quinazolin-4(1H)-one and its analogs?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted amines and quinazolinone precursors. For example, anthranilic acid derivatives can react with carbonyl sources (e.g., acetic anhydride or benzoyl chloride) to form the quinazolinone core, followed by alkylation or substitution at the 2-position. Piperidine derivatives like 4-methylpiperidine are introduced via nucleophilic substitution or Mannich reactions .
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., cesium carbonate) are critical for improving yields .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine linkage (e.g., δ 2.3–3.5 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₈N₃O: 256.145) .
- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water gradient) for purity assessment .
Q. What preliminary biological screening models are suitable for this compound?
- Approach : In vitro assays for antimicrobial (MIC against S. aureus or E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), or anti-inflammatory (COX-1/COX-2 inhibition) activity. For example, quinazolinones with piperidine moieties have shown IC₅₀ values of 10–50 μM in cancer cell lines .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine substitution) influence bioactivity and selectivity?
- SAR Insights :
- Piperidine Methyl Group : The 4-methyl group enhances lipophilicity (LogP ~2.5), improving membrane permeability. Analogues with bulkier substituents (e.g., 4-ethyl) may reduce solubility but increase target binding .
- Quinazolinone Core : Electron-withdrawing groups at the 6-position (e.g., Cl or NO₂) improve anticancer potency but may increase cytotoxicity .
- Data Example : Replacement of 4-methylpiperidine with morpholine reduced COX-2 inhibition by 40% in a comparative study .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Analysis Framework :
Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance (e.g., CYP450-mediated oxidation of the piperidine ring) .
Formulation : Poor aqueous solubility (common for quinazolinones) may require nanoemulsion or cyclodextrin complexation for in vivo efficacy .
Target Engagement : Use biophysical methods (SPR or ITC) to confirm binding affinity discrepancies between assays .
Q. What computational tools are recommended for predicting binding modes of this compound?
- Strategy :
- Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses (e.g., PI3K or EGFR kinase targets) .
- MD Simulations : GROMACS for stability assessment (50 ns trajectories) to evaluate piperidine flexibility and hydrogen bonding with active-site residues .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformation?
- Crystallography Workflow :
Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
Challenges : Flexible piperidine rings may require low-temperature (100 K) data collection to reduce thermal motion artifacts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
